![molecular formula C8H9Cl2N2O3P B14328423 N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride CAS No. 98491-08-8](/img/structure/B14328423.png)
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is a chemical compound known for its unique structure and reactivity It features a phosphoramidic dichloride group bonded to a carbamoyl group, which is further attached to a 4-methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the carbamoyl chloride to yield the final product. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphoramidates, phosphoramidothioates, or phosphoramidates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid derivative and 4-methoxyaniline.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile
Catalysts: Bases such as triethylamine or pyridine
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Major Products
Phosphoramidates: Formed by substitution of the dichloride groups with amines
Phosphoramidothioates: Formed by substitution with thiols
Phosphoric Acid Derivatives: Formed by hydrolysis
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is used as a reagent for introducing phosphoramidic groups into molecules. This can be useful in the synthesis of complex organic compounds and in the modification of biomolecules.
Biology
The compound has potential applications in bioconjugation, where it can be used to link biomolecules such as proteins and nucleic acids. This is particularly useful in the development of diagnostic tools and therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to synthesize phosphoramidate prodrugs. These prodrugs can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry
In the materials science industry, the compound can be used to modify surfaces and create functional coatings. This can enhance the properties of materials such as polymers and metals, making them more suitable for specific applications.
Mécanisme D'action
The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride involves the reactivity of the phosphoramidic dichloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable phosphoramidate linkages. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or prodrug activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Methylphenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a methyl group instead of a methoxy group.
N-[(4-Chlorophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a chlorine atom instead of a methoxy group.
N-[(4-Nitrophenyl)carbamoyl]phosphoramidic dichloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. The methoxy group can also participate in additional interactions, such as hydrogen bonding, which can affect the compound’s behavior in different environments.
Propriétés
Numéro CAS |
98491-08-8 |
|---|---|
Formule moléculaire |
C8H9Cl2N2O3P |
Poids moléculaire |
283.05 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9Cl2N2O3P/c1-15-7-4-2-6(3-5-7)11-8(13)12-16(9,10)14/h2-5H,1H3,(H2,11,12,13,14) |
Clé InChI |
NRSOXZLUJMOOMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



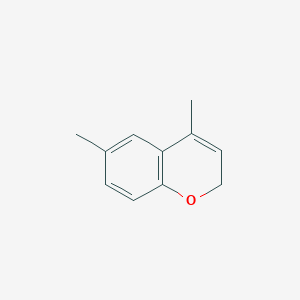

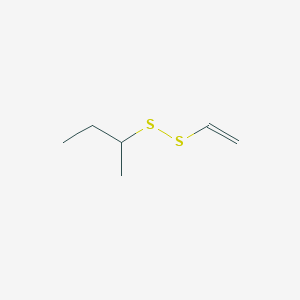
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
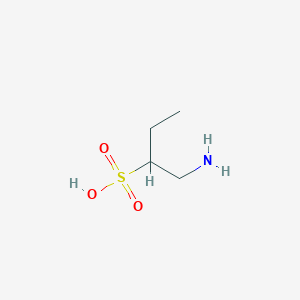
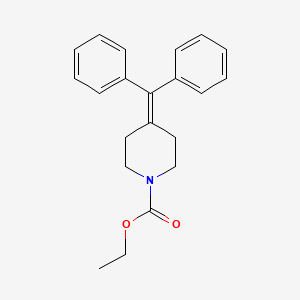
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
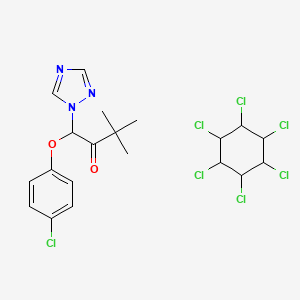

![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
